molecular formula C19H43ClN+ B12055816 Trimethyl-1-hexadecanaminium chloride

Trimethyl-1-hexadecanaminium chloride

Cat. No.: B12055816
M. Wt: 321.0 g/mol
InChI Key: WOWHHFRSBJGXCM-UHFFFAOYSA-N
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Description

Trimethyl-1-hexadecanaminium chloride, also known as cetyltrimethylammonium chloride, is a quaternary ammonium compound. It is widely used in various industries due to its surfactant properties, which allow it to lower the surface tension of liquids. This compound is commonly found in personal care products, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl-1-hexadecanaminium chloride can be synthesized through a quaternization reaction. One common method involves the reaction of hexadecylamine with methyl chloride in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where hexadecylamine and methyl chloride are continuously fed into the system. The reaction mixture is then heated to promote the quaternization process. After the reaction is complete, the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-1-hexadecanaminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.

    Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in substitution reactions with hydroxide ions, the product is often a hydroxide salt of the quaternary ammonium compound .

Scientific Research Applications

Trimethyl-1-hexadecanaminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of micelles and vesicles for studying membrane proteins and other biological molecules.

    Medicine: It serves as an antiseptic agent in various pharmaceutical formulations.

    Industry: The compound is used in the production of emulsifiers, detergents, and fabric softeners.

Mechanism of Action

Trimethyl-1-hexadecanaminium chloride exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death. The compound’s antiseptic action is attributed to this membrane-disrupting ability .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylhexadecylammonium bromide
  • Palmityltrimethylammonium chloride
  • Hexadecyltrimethylammonium chloride

Uniqueness

Trimethyl-1-hexadecanaminium chloride is unique due to its specific alkyl chain length and the presence of the chloride ion. This combination provides optimal surfactant properties, making it highly effective in reducing surface tension and forming stable emulsions. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications .

Properties

Molecular Formula

C19H43ClN+

Molecular Weight

321.0 g/mol

IUPAC Name

hexadecyl(trimethyl)azanium;hydrochloride

InChI

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;

InChI Key

WOWHHFRSBJGXCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.Cl

Origin of Product

United States

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